molecular formula C18H20N2O2 B13834269 1,1,2,2-tetradeuterio-2-(5-methoxy-6-phenylmethoxy-1H-indol-3-yl)ethanamine

1,1,2,2-tetradeuterio-2-(5-methoxy-6-phenylmethoxy-1H-indol-3-yl)ethanamine

Cat. No.: B13834269
M. Wt: 300.4 g/mol
InChI Key: WAWUMYABRYFMPW-OSEHSPPNSA-N
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Description

1,1,2,2-tetradeuterio-2-(5-methoxy-6-phenylmethoxy-1H-indol-3-yl)ethanamine is a deuterated derivative of a tryptamine compound. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms at specific positions. The compound features an indole ring system, which is a common structural motif in many biologically active molecules.

Preparation Methods

The synthesis of 1,1,2,2-tetradeuterio-2-(5-methoxy-6-phenylmethoxy-1H-indol-3-yl)ethanamine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Introduction of Deuterium Atoms: Deuterium atoms are introduced through deuterium exchange reactions, often using deuterated solvents or reagents.

    Methoxylation and Phenylmethoxylation: The methoxy and phenylmethoxy groups are introduced through standard etherification reactions.

    Final Assembly: The final step involves coupling the indole derivative with an appropriate amine to form the ethanamine structure.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1,1,2,2-tetradeuterio-2-(5-methoxy-6-phenylmethoxy-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenylmethoxy groups can be replaced by other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,2,2-tetradeuterio-2-(5-methoxy-6-phenylmethoxy-1H-indol-3-yl)ethanamine has several scientific research applications:

    Chemistry: The compound is used as a labeled standard in mass spectrometry for the quantification of related compounds.

    Biology: It serves as a tool for studying metabolic pathways and enzyme kinetics, particularly in the context of deuterium isotope effects.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as a precursor for the synthesis of pharmacologically active molecules.

    Industry: It is used in the development of new materials and as a reference standard in quality control processes.

Mechanism of Action

The mechanism of action of 1,1,2,2-tetradeuterio-2-(5-methoxy-6-phenylmethoxy-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of deuterium atoms can influence the compound’s binding affinity and metabolic stability. The compound may act as an agonist or antagonist at certain receptors, modulating signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar compounds to 1,1,2,2-tetradeuterio-2-(5-methoxy-6-phenylmethoxy-1H-indol-3-yl)ethanamine include:

    5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): A psychotomimetic tryptamine derivative with similar structural features.

    1,1,2,2-Tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethylamine: A deuterated analog with a simpler structure lacking the phenylmethoxy group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of deuterium atoms, which can alter its chemical and biological properties compared to non-deuterated analogs .

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

1,1,2,2-tetradeuterio-2-(5-methoxy-6-phenylmethoxy-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C18H20N2O2/c1-21-17-9-15-14(7-8-19)11-20-16(15)10-18(17)22-12-13-5-3-2-4-6-13/h2-6,9-11,20H,7-8,12,19H2,1H3/i7D2,8D2

InChI Key

WAWUMYABRYFMPW-OSEHSPPNSA-N

Isomeric SMILES

[2H]C([2H])(C1=CNC2=CC(=C(C=C21)OC)OCC3=CC=CC=C3)C([2H])([2H])N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CN2)CCN)OCC3=CC=CC=C3

Origin of Product

United States

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